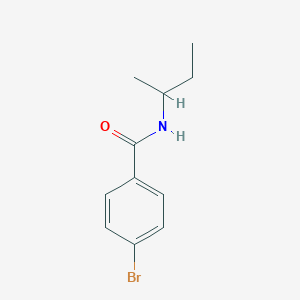
4-BROMO-N-SEC-BUTYL-BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-(sec-butyl)benzamide is an organic compound with the molecular formula C11H14BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 4-position and an N-sec-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-SEC-BUTYL-BENZAMIDE typically involves the following steps:
Amidation: The brominated benzene is then reacted with sec-butylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-N-(sec-butyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The sec-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Reduction: Formation of 4-bromo-N-(sec-butyl)aniline.
Oxidation: Formation of 4-bromo-N-(sec-butyl)benzoic acid.
Aplicaciones Científicas De Investigación
4-Bromo-N-(sec-butyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-BROMO-N-SEC-BUTYL-BENZAMIDE involves its interaction with specific molecular targets. The bromine atom and the amide group can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The sec-butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-N-(tert-butyl)benzamide
- 4-Bromo-N-(1-methylbutyl)benzamide
- 4-Bromo-N-(1,3-dimethylbutyl)benzamide
- 4-Bromo-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide
Uniqueness
4-Bromo-N-(sec-butyl)benzamide is unique due to its specific substitution pattern and the presence of the sec-butyl group, which can impart distinct steric and electronic properties compared to its analogs
Propiedades
Fórmula molecular |
C11H14BrNO |
|---|---|
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
4-bromo-N-butan-2-ylbenzamide |
InChI |
InChI=1S/C11H14BrNO/c1-3-8(2)13-11(14)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3,(H,13,14) |
Clave InChI |
AZBNUODSMLNLJG-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)Br |
SMILES canónico |
CCC(C)NC(=O)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















